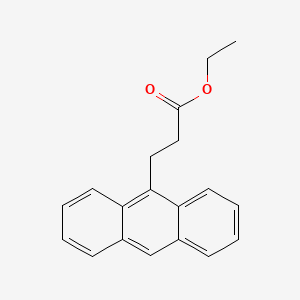

Ethyl 3-(anthracen-9-YL)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O2 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

ethyl 3-anthracen-9-ylpropanoate |

InChI |

InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |

InChI Key |

VZVCKDRAXQXTTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Anthracen 9 Yl Propanoate

Direct Synthesis Pathways for Ethyl 3-(anthracen-9-YL)propanoate

The most direct route to this compound involves the strategic manipulation of a precursor molecule that already contains the core anthracen-9-ylmethyl structure.

Decarboxylation Approaches from Diethyl 2-(anthracen-9-ylmethyl)malonate Precursors

A primary and efficient method for the synthesis of this compound is the selective decarboxylation of a disubstituted malonic ester, specifically diethyl 2-(anthracen-9-ylmethyl)malonate. This transformation is commonly achieved through the Krapcho decarboxylation reaction. wikipedia.orgscite.ai

The Krapcho reaction is particularly well-suited for the decarboxylation of esters that possess an electron-withdrawing group at the β-position, such as a second ester group in malonates. wikipedia.org The reaction is typically carried out by heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride and a small amount of water. lookchemmall.comumich.edu

The mechanism involves the nucleophilic attack of the halide anion on one of the ethyl groups of the ester, leading to the formation of an ethyl halide and a carboxylate anion. This intermediate then undergoes decarboxylation (loss of CO2) to form a resonance-stabilized carbanion, which is subsequently protonated by the water present in the reaction mixture to yield the final product, this compound. A key advantage of the Krapcho decarboxylation is its ability to selectively remove one ester group under relatively neutral conditions, avoiding harsh acidic or basic hydrolysis that could affect other functional groups in the molecule. wikipedia.org

Table 1: Typical Conditions for Krapcho Decarboxylation

| Parameter | Condition |

| Substrate | Diethyl 2-(anthracen-9-ylmethyl)malonate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reagents | Sodium chloride (NaCl) or Lithium chloride (LiCl), Water (H2O) |

| Temperature | High temperature (typically >150 °C) |

| Product | This compound |

Synthetic Strategies for Related Anthracene-Propanoate Scaffolds

While direct synthesis is effective, related unsaturated and functionalized anthracene-propanoate derivatives can be accessed through other powerful synthetic transformations. These alternative scaffolds can be valuable intermediates or target molecules in their own right.

Wittig Olefination Routes for Unsaturated Anthracene (B1667546) Prop-2-enoates

The Wittig reaction provides a classic and reliable method for the synthesis of α,β-unsaturated esters, such as ethyl (E)-3-(anthracen-9-yl)prop-2-enoate. nih.govnih.gov This reaction involves the condensation of an aldehyde, in this case, anthracene-9-carbaldehyde, with a phosphorus ylide (phosphorane). researchgate.net

To generate the desired prop-2-enoate, a stabilized ylide, such as (ethoxycarbonylmethylidene)triphenylphosphorane, is employed. The reaction is often carried out under solventless conditions or in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.net The stabilized nature of the ylide generally leads to the preferential formation of the (E)-isomer of the resulting alkene. nih.govnih.gov The formation of the stable triphenylphosphine (B44618) oxide byproduct drives the reaction to completion.

Table 2: Wittig Reaction for Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate Synthesis

| Reactant 1 | Reactant 2 | Product |

| Anthracene-9-carbaldehyde | (Ethoxycarbonylmethylidene)triphenylphosphorane | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |

Aldol (B89426) and Knoevenagel Condensation Methods for Analogous Esters

Aldol and Knoevenagel condensation reactions are fundamental carbon-carbon bond-forming reactions that can also be utilized to synthesize unsaturated anthracene-propanoate analogues. smolecule.com The Knoevenagel condensation, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. smolecule.com

For instance, anthracene-9-carbaldehyde can be condensed with a compound like methyl cyanoacetate, followed by further transformations to yield derivatives of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate. smolecule.com Similarly, a direct aldol-type condensation between anthracene-9-carbaldehyde and methyl acrylate (B77674) can be facilitated by a base like sodium hydroxide (B78521) in an alcohol solvent under reflux. smolecule.com These condensation reactions typically result in the formation of an α,β-unsaturated system.

1,3-Dipolar Cycloaddition for Functionalized Anthracene-Isoxazole-Propanoate Derivatives

For the synthesis of more complex, functionalized anthracene-propanoate derivatives, 1,3-dipolar cycloaddition reactions offer a powerful tool for constructing heterocyclic rings. Specifically, the reaction of a nitrile oxide with an alkyne or alkene leads to the formation of isoxazoles or isoxazolines, respectively. nih.govyoutube.com

This methodology can be applied to create anthracene-isoxazole-propanoate scaffolds. For example, an anthracene-derived nitrile oxide can be generated in situ and reacted with an appropriately substituted dipolarophile containing an ethyl propanoate moiety. While a direct synthesis of ethyl 3-(anthracen-9-yl)-isoxazole-propanoate from a simple propanoate dipolarophile is conceivable, a more documented approach involves the reaction of an anthracene nitrile oxide with an acetylenic ester. This would yield an isoxazole (B147169) ring bearing both the anthracene and the ethyl carboxylate groups. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. chim.it

General Synthetic Approaches to 9-Substituted Anthracenes

The synthesis of this compound and its derivatives is contingent upon the availability of appropriately 9-substituted anthracene precursors, most notably anthracene-9-carbaldehyde and 9-(chloromethyl)anthracene. A variety of methods exist for the introduction of functional groups at the highly reactive 9-position of the anthracene core.

Common strategies include:

Friedel-Crafts reactions: These reactions can introduce acyl or alkyl groups onto the anthracene ring, although controlling the position of substitution can be challenging.

Reduction of anthraquinones: Anthraquinones can be selectively substituted and then reduced to the corresponding anthracenes, providing access to a range of derivatives.

Metal-catalyzed cross-coupling reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups at the 9-position, often starting from 9-bromoanthracene.

Vilsmeier-Haack formylation: This reaction is a common method for the direct formylation of electron-rich aromatic rings like anthracene to produce anthracene-9-carbaldehyde.

The choice of synthetic route to the 9-substituted precursor depends on the desired functional group and the availability of starting materials.

Advanced Spectroscopic and Photophysical Investigations

Electronic Transitions and Absorption Spectroscopy of Anthracene-Propanoate Systems

The absorption spectrum of anthracene (B1667546) and its derivatives is defined by π-π* electronic transitions within the aromatic system. These transitions give rise to characteristic absorption bands in the ultraviolet (UV) region.

The UV-visible absorption spectrum of anthracene-based compounds is characterized by distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (Sₙ). The most prominent features are related to the first two excited states, ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. The transition to the ¹Lₐ state typically appears at longer wavelengths (lower energy) and exhibits a well-resolved vibronic structure. mdpi.com This fine structure results from the coupling of the electronic transition with various vibrational modes of the molecule (vibronic coupling). rsc.orgnih.gov Each peak in the vibronic progression corresponds to a transition from the ground vibrational level of the S₀ state to different vibrational levels of the S₁ state.

The transition moment for the S₀ → ¹Lₐ transition in anthracene is oriented along the short axis of the molecule. nih.gov At higher energies (shorter wavelengths), a much more intense absorption band corresponding to the ¹Bₑ transition is observed. nih.gov The extension of π-conjugation, for instance by fusing more benzene (B151609) rings as in tetracene, causes the absorption spectrum to shift to higher wavelengths. mdpi.com Theoretical investigations using Density Functional Theory (DFT) are often employed to analyze the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are primarily involved in these electronic transitions. researchgate.net

The introduction of substituents onto the anthracene core can significantly alter its absorption properties. nih.govresearchgate.net The position and electronic nature of the substituent determine the extent of these changes. For Ethyl 3-(anthracen-9-yl)propanoate, the ethyl propanoate group is attached at the 9-position.

Studies on various substituted anthracenes show that substitution generally leads to a bathochromic (red) shift in the absorption bands. nih.govresearchgate.netacs.org This shift is attributed to the perturbation of the π-system's energy levels. The substituent can stabilize the excited state more than the ground state, thereby lowering the energy gap for the transition. The ethyl propanoate group, while not a strong electron-donating or -withdrawing group in the conjugating sense, influences the electronic properties through its inductive effects and by altering the molecular geometry.

Furthermore, substituents can affect the intensity of the absorption bands (molar absorptivity). The oscillator strength, which is related to the probability of a transition, often increases when substituents are placed along the direction of the transition dipole moment. nih.govacs.org For the ¹Lₐ band, where the transition moment is along the short axis (passing through positions 9 and 10), substitution at the 9-position is particularly effective at modifying the absorption characteristics. nih.govacs.org For example, introducing styryl and triphenylamine (B166846) groups to the anthracene core has been shown to increase conjugation and induce intramolecular charge transfer (ICT) properties. rsc.org Similarly, silyl (B83357) groups at the 9 and 10 positions cause a considerable bathochromic shift and an increase in the molecular extinction coefficient of the ¹Lₐ band due to σ–π conjugation. nih.gov

| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Key Observation |

|---|---|---|---|---|

| Anthracene | - | ~375 | ~9,000 | Reference compound. nih.gov |

| 9,10-bis(diisopropylsilyl)anthracene | -Si(iPr)₂H at C9, C10 | 399 | 14,200 | Bathochromic shift and hyperchromic effect. nih.gov |

| 9-Nitroanthracene | -NO₂ at C9 | 389 | - | Bathochromic shift due to electron-withdrawing group. acs.org |

| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | -vinyl-biphenyl-NPh₂ at C9 | 422 | - | Significant red shift due to extended conjugation. rsc.org |

Fluorescence and Emission Properties

Anthracene derivatives are known for their strong fluorescence, a property that is also highly sensitive to the molecular structure and environment.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For anthracene itself, the quantum yield is sensitive to the solvent but is generally around 0.27-0.36 in non-quenching solvents. nih.gov

The attachment of substituents can either enhance or decrease the fluorescence quantum yield. Bulky substituents can increase the quantum yield by providing steric hindrance that suppresses intermolecular π-π stacking and other non-radiative decay pathways in the aggregated state. mdpi.com For instance, certain anthracene derivatives with bulky side groups that prevent π-π stacking retain high emission efficiency even in aggregates. mdpi.com Conversely, substituents that promote intersystem crossing to the triplet state or introduce other non-radiative decay channels will lower the quantum yield. For example, the introduction of a cyano-substituted styryl triphenylamine group onto an anthracene core was found to result in a lower photoluminescence quantum yield compared to its non-cyano-substituted counterpart, a phenomenon attributed to enhanced internal steric hindrance. rsc.org The transition moment of the S₁ → S₀ emission also plays a crucial role; an increase in this value, as seen in 9,10-disilylanthracene, leads to a significantly higher quantum yield (Φf = 0.90) compared to unsubstituted anthracene. nih.gov

| Compound | Solvent | Quantum Yield (Φf) | Reference Compound (Φref) |

|---|---|---|---|

| Anthracene | Ethanol | 0.27 | - |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 0.90 | - |

| 9,10-bis(diisopropylsilyl)anthracene | Hexane | 0.90 | Anthracene (0.32) nih.gov |

| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | Toluene (B28343) | 0.74 | - rsc.org |

| (E/Z)-(2-anthracen-9-yl)-3-(4′-(diphenylamino)biphenyl-4yl)acrylonitrile | Toluene | 0.13 | - rsc.org |

Solvatofluorochromism is the phenomenon where a molecule's fluorescence emission spectrum (color and intensity) changes with the polarity of the solvent. This effect arises when the dipole moment of the fluorophore in the excited state is different from that in the ground state. A polar solvent will stabilize the more polar state, thus changing the energy gap for emission.

While the emission of unsubstituted anthracene is largely insensitive to solvent polarity, the introduction of substituents can induce solvatofluorochromic behavior. researchgate.net If the substituent creates an intramolecular charge transfer (ICT) character in the excited state, a significant solvent dependency is often observed. rsc.orgnih.gov For example, imide-fused phenacenes exhibit marked positive solvatofluorochromism, with fluorescence color changing from blue in nonpolar toluene to yellow or orange in polar DMSO, due to an ICT character in the excited state. nih.gov For this compound, the ester group could potentially lead to a larger dipole moment in the excited state compared to the ground state, which would result in a bathochromic shift (a shift to longer wavelengths) of the emission spectrum in more polar solvents. Studies on other cationic dyes have shown that fluorescence quantum yields can be significantly influenced by the dielectric constant of halogenated solvents. nih.gov

In the solid state or in concentrated solutions, intermolecular interactions play a critical role in the photophysical properties of anthracene derivatives. These interactions can lead to fluorescence quenching or the formation of new, red-shifted emission bands from excimers (excited-state dimers).

A crystallographic study of a closely related compound, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, reveals several key intermolecular interactions. nih.gov In the crystal structure, molecules form inversion dimers through pairs of C-H···O interactions. nih.gov These dimers are further organized into columns, with significant π-π stacking interactions between the anthracenyl units of neighboring columns, evidenced by centroid-centroid distances of approximately 3.65 Å. nih.gov Additionally, C-H···π interactions are observed between the anthracenyl units within the same column. nih.gov Strengthening such C–H⋯π interactions has been shown to enhance emission by suppressing molecular vibrations and rotations that lead to non-radiative transitions. rsc.org

The electron-rich aromatic face of the anthracene core makes it an ideal candidate for engaging in cation-π interactions. nih.govcapes.gov.br This is a powerful noncovalent force where a cation is attracted to the negative electrostatic potential of a π-system. capes.gov.br While not detailed for this compound specifically, this interaction is fundamental in biological systems, such as in the "aromatic box" motif for cation binding in proteins, and in host-guest chemistry. nih.gov In a confined environment, the interaction of a cation with the anthracene π-cloud would be expected to perturb the electronic energy levels and thus alter the spectroscopic (absorption and emission) properties of the molecule, potentially quenching fluorescence or shifting emission wavelengths. The formation of specific cation-π interactions has been shown to be crucial for the penetration of ligands into the gorge of enzymes like human acetylcholinesterase. nih.gov

Excited State Dynamics

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent de-excitation processes, collectively known as excited state dynamics, determine the fate of the absorbed energy and the photophysical properties of the molecule. For anthracene derivatives like this compound, these dynamics involve a competition between fluorescence (radiative decay from the singlet excited state), internal conversion (non-radiative decay between states of the same spin multiplicity), and intersystem crossing (non-radiative decay between states of different spin multiplicity, typically from a singlet to a triplet state).

Triplet State Energies and Intersystem Crossing Pathways

The triplet state is a crucial intermediate in many photochemical reactions and photophysical processes. Its energy level and the efficiency of its formation through intersystem crossing (ISC) are key parameters.

Intersystem crossing (ISC) is the mechanism by which the triplet state is populated from the initially excited singlet state. The efficiency of this process, quantified by the intersystem crossing quantum yield (ΦISC), is highly dependent on the molecular structure. In some donor-acceptor systems based on anthracene, an efficient ISC mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC) has been identified. nih.govrsc.org This process is facilitated by the formation of a charge-transfer state between the electron donor and acceptor moieties, which enhances the spin-orbit coupling necessary for the spin-forbidden singlet-to-triplet transition. For this compound, the ethyl propanoate group is not a strong electron donor or acceptor, suggesting that a classic SOCT-ISC mechanism might not be the dominant pathway. However, even in the absence of strong charge-transfer character, intersystem crossing can still occur, and its efficiency can be influenced by factors such as the energy gap between the singlet and triplet states and the presence of heavy atoms (which is not the case here).

Studies on other anthracene derivatives have demonstrated that the ISC mechanism and triplet yield can be significantly tuned through structural modifications. rsc.org For instance, attaching a suitable aryl donor moiety to an anthracene carboxyimide core can introduce an intermediate triplet state, leading to a small energy gap between the charge separated state and the triplet state, which promotes efficient ISC. rsc.org While the ester group in this compound is not as electronically active as the imide systems in those studies, its conformational flexibility could potentially influence the excited state potential energy surfaces and thus the ISC rate.

| Compound Family | Typical Triplet State Energy (eV) | Key Factors Influencing Intersystem Crossing |

| 9,10-Diphenylanthracene Derivatives | 1.64–1.65 ubc.ca | Localization of the triplet state on the anthracene core. ubc.ca |

| Anthracene Carboxyimide Dyads | Varies with substituent | Spin-orbit charge-transfer (SOCT-ISC), energy gap between charge separated and triplet states. rsc.org |

| Julolidine-Anthracene Molecules | Varies with structure | Degree of charge transfer, dihedral angle between π systems, electronic coupling. nih.gov |

Vibronic Coupling Phenomena in Excited States

Vibronic coupling refers to the interaction between the electronic and vibrational states of a molecule. These interactions play a critical role in the non-radiative decay of excited states and can significantly influence the rates of internal conversion and intersystem crossing. The strength of vibronic coupling is dependent on the specific vibrational modes that are active upon electronic excitation and is also temperature-dependent.

For anthracene and its derivatives, vibronic coupling is a key phenomenon governing their photophysical behavior. The initial excitation populates a Franck-Condon excited state, which then relaxes vibrationally. The efficiency of this relaxation and the subsequent non-radiative transitions are mediated by vibronic coupling. Theoretical studies on blue-emitting anthracene derivatives have shown that the driving force for internal conversions and vibrational relaxations originates mainly from the anthracenylene group itself. rsc.org

The nature of the substituent at the 9-position can influence the vibronic coupling landscape. The ethyl propanoate group in this compound introduces additional vibrational modes, including stretching and bending of the ester functionality and torsional modes around the single bond connecting the substituent to the anthracene core. These low-frequency torsional modes can be particularly effective in promoting non-radiative decay from the excited state.

Photochemical Reactivity and Stability

Photodimerization of Ethyl 3-(anthracen-9-YL)propanoate and Related Saturated Analogs

One of the hallmark reactions of anthracene (B1667546) and its 9-substituted derivatives is photodimerization. This process involves the cycloaddition of an excited-state anthracene molecule with a ground-state molecule.

The photodimerization of 9-substituted anthracenes proceeds via a [4+4]-cycloaddition reaction between the C9 and C10 positions of the two anthracene rings. mdpi.com This reaction is initiated by the absorption of a photon, leading to an excited state that subsequently reacts with a neighboring ground-state molecule. mdpi.com This reversible reaction has been leveraged in the development of functional materials, including polymer scaffolds and shape-memory polymers, where the linkage and cleavage of molecular fragments can be controlled by light. researchgate.net

The resulting photoadducts, a class of molecules sometimes referred to as "tetraptycenes," possess a unique cage-like structure. researchgate.net Characterization of these dimers is typically achieved through standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the formation of the new single bonds and the loss of aromaticity at the central anthracene ring.

Mass Spectrometry (MS): Shows a molecular weight corresponding to the dimer of the initial reactant.

Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural proof of the [4+4] cycloaddition and details the stereochemistry of the resulting dimer. researchgate.net

For this compound, this reaction would yield a specific head-to-tail or head-to-head dimer, depending on the orientation of the molecules during the reaction.

In the solid state, the photoreactivity of anthracene derivatives is often governed by topochemical principles, where the crystal packing arrangement predetermines the outcome of the reaction. rsc.org For a [4+4] photodimerization to occur efficiently, the anthracene rings of adjacent molecules must be parallel and within a specific proximity, typically less than 4.2 Å.

The solid-state photoreactions of anthracene derivatives can be classified based on their adherence to these principles: rsc.org

Topochemical: The reaction proceeds with minimal atomic and molecular movement, and the product's crystal lattice is directly related to the reactant's lattice.

Non-topochemical: The reaction occurs despite an unfavorable crystal packing, often leading to a disruption of the crystal lattice.

The photodimerization process in polycrystalline thin films of related compounds like 9-methylanthracene (B110197) has been shown to follow an autocatalytic pathway. escholarship.org In this process, the formation of the photoproduct alters the local environment of the remaining reactant molecules, increasing both the photochemical reaction rate and non-radiative relaxation rates. escholarship.org This indicates that the local stress and strain induced by the initial dimerization can influence the subsequent reactivity within the crystal. escholarship.org

Photodecomposition and Photolability Studies of Anthracene-Propanoate Derivatives

In the presence of oxygen, anthracene derivatives are susceptible to photooxidation, which competes with photodimerization and often leads to irreversible degradation of the chromophore.

The primary pathway for the photodecomposition of 9-substituted anthracenes in aerobic conditions is through the formation of an endoperoxide. cnrs.frplos.orgnih.gov This reaction involves the interaction of the excited anthracene derivative with molecular oxygen (O₂), often via sensitization to produce singlet oxygen (¹O₂), which then undergoes a [4+2] cycloaddition across the 9,10-positions of the anthracene ring. plos.orgrsc.org

Studies on the closely related model compound, methyl 3-(9-anthracene)propanoate, confirm this degradation route. cnrs.fr Upon irradiation with light (λ > 310 nm), the characteristic UV absorption bands of the anthracene moiety (at ~254 nm and in the 310-390 nm range) irreversibly disappear. cnrs.fr The primary products identified are the corresponding 9,10-endoperoxide, which can subsequently decompose, often through further photochemical or thermal processes, to form anthraquinone. cnrs.frresearchgate.net

| Reactant | Conditions | Primary Intermediate | Final Product | Reference |

| 9-Substituted Anthracenes | Irradiation (UV/Visible), Air (O₂) | Anthracene-9,10-endoperoxide | Anthraquinone | cnrs.frresearchgate.net |

| 9-methyl-10-nitroanthracene | Photolysis, CDCl₃, Air | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone | nih.gov |

This table summarizes the general photooxidation pathway for anthracene derivatives.

The rate of photodecomposition of anthracene-propanoate derivatives is highly dependent on the surrounding environment. The photochemical stability of compounds like methyl 3-(9-anthracene)propanoate has been investigated in various polymer matrices. cnrs.frresearchgate.net

Research shows that the decomposition rate upon irradiation (λ > 310 nm) is very fast in several common polymers. cnrs.frresearchgate.net For instance, the initial rate of disappearance of the anthracene absorption for methyl 3-(9-anthracene)propanoate is high in all tested matrices, with approximately half of the original absorption lost within the first 10 minutes of irradiation in some cases. cnrs.fr

| Polymer Matrix | Relative Rate of Decomposition | Reference |

| Polystyrene (PS) | Slower | cnrs.fr |

| Poly(methyl methacrylate) (PMMA) | Faster | cnrs.fr |

| Poly(vinyl chloride) (PVC) | Faster | cnrs.fr |

| Isotactic Polypropylene (iPP) | Fast | cnrs.fr |

| Low-Density Polyethylene (LDPE) | Fast | cnrs.fr |

This table illustrates the relative photodecomposition rates of an anthracene-propanoate derivative in different polymer environments.

The photostability is slightly enhanced in polystyrene compared to PMMA and PVC. cnrs.fr The nature of the solvent also plays a critical role; photo-oxidation is notably faster in chlorinated solvents, which is attributed to an increased triplet yield, leading to more efficient singlet oxygen production and, consequently, accelerated endoperoxide formation. rsc.org

Comparative Photochemistry: Saturated vs. Unsaturated Anthracene Esters

Comparing the saturated title compound, this compound, with its unsaturated analog, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, reveals how the presence of a conjugated double bond in the side chain introduces alternative photochemical pathways.

For This compound , the primary photoreactions are the [4+4] photodimerization at the anthracene core and the competing [4+2] photooxidation to form the endoperoxide.

For Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , the presence of the α,β-unsaturated ester moiety introduces the possibility of a [2+2]-photocycloaddition involving the olefinic double bonds. This reaction is also subject to topochemical control in the solid state. However, crystallographic studies of this unsaturated ester show that the intermolecular distance between the olefinic double bonds in the crystal lattice is approximately 5.5-5.6 Å. researchgate.net This distance is significantly larger than the typical sub-4.2 Å requirement for an efficient solid-state [2+2] cycloaddition, suggesting this pathway may not be favored in the crystalline form. researchgate.net The crystal packing does, however, exhibit π–π stacking interactions between anthracene units from neighboring columns, with centroid-centroid distances of about 3.65 Å, which could potentially facilitate [4+4] photodimerization. researchgate.netnih.gov

| Compound | Potential Photoreactions | Key Structural Feature | Reference |

| This compound (Saturated) | [4+4]-Cycloaddition (anthracene core), Photooxidation | Saturated propanoate chain | researchgate.netcnrs.fr |

| Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate (Unsaturated) | [4+4]-Cycloaddition (anthracene core), [2+2]-Cycloaddition (alkene), Photooxidation | Conjugated C=C double bond | researchgate.netnih.gov |

This table provides a comparative overview of the potential photochemical reactions for the saturated and unsaturated anthracene esters.

E/Z-Isomerization and [2+2]-Cycloaddition in Unsaturated Analogs

Unsaturated analogs of this compound, such as ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, exhibit characteristic photochemical reactions, namely E/Z-isomerization and [2+2]-cycloaddition. These reactions are typical for compounds containing a carbon-carbon double bond in conjugation with the anthracene moiety.

E/Z-Isomerization: The presence of the double bond in the propenoate side chain allows for the possibility of E/Z isomerization upon photoirradiation. This process involves the conversion between the trans (E) and cis (Z) geometric isomers. Visible-light irradiation in the presence of a suitable photocatalyst can promote the isomerization of the thermodynamically stable E-isomer to the less stable Z-isomer. mdpi.com This photoisomerization is a key step that can precede other photochemical transformations.

[2+2]-Cycloaddition: The photodimerization of anthracene derivatives via a [4+4] photocycloaddition is a well-documented phenomenon. mdpi.com In the case of unsaturated analogs like ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, the potential for a [2+2]-cycloaddition involving the double bond of the propenoate group also exists, particularly in the solid state. researchgate.net The feasibility of such a reaction is highly dependent on the crystal packing and the intermolecular distance between the olefinic moieties of adjacent molecules. For a [2+2] photodimerization to occur readily, the distance between the parallel double bonds is a critical factor. researchgate.net

A study on the crystal structure of ethyl (E)-3-(anthracen-9-yl)prop-2-enoate revealed that the intermolecular distance between the olefinic moieties is larger than what is typically found for aryl-enes that undergo [2+2]-photodimerization efficiently. researchgate.net This suggests that while the potential for this reaction pathway exists, it may not be the most favored process under all conditions.

| Photochemical Reaction | Description | Applicable Analog |

| E/Z-Isomerization | Reversible conversion between geometric isomers (cis/trans) around a double bond upon light exposure. | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |

| [2+2]-Cycloaddition | A photochemical reaction that forms a cyclobutane (B1203170) ring from two alkene units. | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |

Mechanistic Divergence Based on Side-Chain Saturation

The photochemical reactivity of this compound, which possesses a saturated propanoate side-chain, diverges significantly from its unsaturated analogs. The absence of a carbon-carbon double bond in the side chain of this compound fundamentally alters its photochemical behavior.

Specifically, E/Z-isomerization and [2+2]-cycloaddition reactions involving the side chain are not possible for this compound. These reactions are contingent upon the presence of the π-system of the double bond, which is absent in the saturated derivative.

The primary photochemical reaction for many anthracene derivatives is a [4+4]-photodimerization , where two anthracene molecules in a face-to-face arrangement undergo a cycloaddition reaction upon UV irradiation to form a dimer. mdpi.com This reaction proceeds from the excited singlet state of the anthracene monomer. mdpi.com While the saturated side chain of this compound does not directly participate in this cycloaddition, its steric bulk and influence on the crystal packing can affect the efficiency and stereochemistry of the photodimerization of the anthracene core.

Furthermore, anthracene derivatives can react with singlet oxygen, which is often present in air and soluble in many solvents, to form endoperoxides. mdpi.comnih.gov This reaction can lead to the degradation of the anthracene compound and the formation of byproducts such as 9-anthraldehyde (B167246) and anthraquinone. nih.gov This photooxidation pathway is a potential reaction for both saturated and unsaturated analogs, as it primarily involves the anthracene core itself.

The key mechanistic divergence is summarized in the table below:

| Compound | E/Z-Isomerization | Side-Chain [2+2]-Cycloaddition | Anthracene Core [4+4]-Photodimerization | Photooxidation |

| This compound | Not Possible | Not Possible | Possible | Possible |

| Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate | Possible | Possible | Possible | Possible |

Chemical Reactivity Beyond Photochemistry

Oxidation Reactions

The anthracene (B1667546) nucleus in Ethyl 3-(anthracen-9-yl)propanoate is prone to oxidation, particularly at the C9 and C10 positions. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions. While specific oxidation studies on this compound are not extensively documented, the reactivity can be inferred from studies on related 9-alkylanthracenes, such as 9-methylanthracene (B110197).

Oxidation of 9-methylanthracene with peroxydisulfate (B1198043) has been shown to yield a variety of products resulting from either side-chain or nuclear oxidation. acs.orgacs.org The reaction proceeds through a radical cation intermediate, which can then undergo proton loss or nucleophilic attack. acs.org In the presence of a nucleophile like acetate, products such as 9-acetoxymethylanthracene can be formed. acs.org

Stronger oxidizing agents, such as chromium trioxide in acetic acid, typically lead to the formation of anthraquinone, with the cleavage of the substituent at the 9-position. Enzymatic oxidation systems, for instance using laccase, have also been shown to oxidize anthracene derivatives to the corresponding 9,10-anthraquinone. mdpi.com

The oxidation of the propanoate side chain itself would require more vigorous conditions and is generally not the primary site of reaction under mild oxidative stress, due to the high reactivity of the anthracene core.

Table 1: Representative Oxidation Reactions of 9-Substituted Anthracenes

| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Reference(s) |

| 9-Methylanthracene | Peroxydisulfate | 9-Anthraldehyde (B167246), 9-Anthracenemethanol, Lepidopterene | acs.org |

| 9-Methylanthracene | Cytochrome P450 model systems | 9-(Hydroxymethyl)anthracene, 10-Methyl-10-hydroxy-9-anthrone, Anthraquinone | N/A |

| Anthracene | Laccase/mediator systems | 9,10-Anthraquinone | mdpi.com |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Reduction Reactions

The ester functionality of this compound is susceptible to reduction by powerful reducing agents. The most common and effective reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding primary alcohol upon acidic workup.

For this compound, reduction with LiAlH₄ is expected to yield 3-(anthracen-9-yl)propan-1-ol. This reaction effectively removes the ester functionality while preserving the anthracene core and the propane (B168953) linker. While specific literature detailing this exact transformation on this compound is sparse, the reduction of esters is a well-established and reliable synthetic method.

Alternatively, the saturated propanoate side chain is resistant to catalytic hydrogenation under conditions that might reduce other functional groups. However, if the starting material were the unsaturated analog, Ethyl 3-(anthracen-9-yl)prop-2-enoate, catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would reduce the carbon-carbon double bond to yield this compound. smolecule.com

Table 2: Expected Reduction of this compound

| Starting Material | Reagent(s) | Expected Product |

| This compound | 1. LiAlH₄ in THF2. H₃O⁺ workup | 3-(Anthracen-9-yl)propan-1-ol |

This table is based on the well-established reactivity of esters with lithium aluminum hydride.

Nucleophilic Substitution Reactions of the Ester Group

The ester group in this compound is a versatile handle for chemical modification through nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

One of the most fundamental nucleophilic substitution reactions is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is typically irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org This reaction would convert this compound into sodium 3-(anthracen-9-yl)propanoate and ethanol. Subsequent acidification would then yield the free carboxylic acid, 3-(anthracen-9-yl)propanoic acid. Studies on the hydrolysis of sterically hindered esters have shown that using a non-aqueous solvent system, such as methanol (B129727) in dichloromethane, can facilitate the reaction under mild conditions. arkat-usa.org

Another important class of nucleophilic substitution reactions involves the use of organometallic reagents, such as Grignard reagents (RMgX). The reaction of an ester with a Grignard reagent typically results in the addition of two equivalents of the organometallic reagent to form a tertiary alcohol. udel.edu The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive than the starting ester and thus rapidly reacts with a second equivalent of the Grignard reagent. For example, the reaction of this compound with an excess of phenylmagnesium bromide would be expected to produce 1,1-diphenyl-3-(anthracen-9-yl)propan-1-ol after an acidic workup.

Table 3: Representative Nucleophilic Substitution Reactions of Esters

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| Ethyl Ester | 1. NaOH (aq), heat2. H₃O⁺ | Carboxylic Acid + Ethanol | Basic Hydrolysis (Saponification) | masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org |

| Methyl Benzoate | 1. Phenylmagnesium Bromide (excess)2. H₃O⁺ | Triphenylmethanol | Grignard Reaction | udel.edu |

This table presents general reactions of esters and a specific example with a related compound to illustrate the expected reactivity of this compound.

Diels-Alder Reactivity with Singlet Oxygen as a Chemical Trap

The central ring of the anthracene core in this compound is a reactive diene and can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. A particularly important reaction in this class is the trapping of singlet oxygen (¹O₂).

Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, can be generated photochemically. In the presence of an anthracene derivative, it acts as a dienophile, reacting across the 9 and 10 positions of the anthracene nucleus to form a stable 9,10-endoperoxide. This reaction is often used as a chemical trap to detect and quantify the presence of singlet oxygen in various chemical and biological systems.

The reaction of a related compound, diethyl-3,3'-(9,10-anthracenediyl)bisacrylate, with singlet oxygen has been studied, and the rate constant for the reaction was determined to be 1.69 × 10⁶ M⁻¹s⁻¹. nih.gov This indicates a high reactivity of the anthracene core towards singlet oxygen, even with the presence of ester-containing substituents. The formation of the endoperoxide leads to a loss of the characteristic anthracene UV-Vis absorption and fluorescence, which can be monitored to follow the kinetics of the reaction.

Table 4: Diels-Alder Reaction of Anthracene Derivatives with Singlet Oxygen

| Diene | Dienophile | Product | Reaction Conditions | Rate Constant (k_r) | Reference(s) |

| Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | Singlet Oxygen (¹O₂) | Corresponding 9,10-Endoperoxide | Photosensitization | 1.69 × 10⁶ M⁻¹s⁻¹ | nih.gov |

| 9,10-Dimethylanthracene | Singlet Oxygen (¹O₂) | 9,10-Dimethyl-9,10-endoperoxide | Photosensitization | - | nih.gov |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Computational Chemistry and Theoretical Modeling

Electronic Structure Analysis (HOMO/LUMO Energy Levels and Spatial Distributions)

The electronic structure of a molecule is paramount to its chemical reactivity and photophysical properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this investigation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

For Ethyl 3-(anthracen-9-yl)propanoate, theoretical calculations are expected to show that the HOMO and LUMO are predominantly localized on the π-conjugated system of the anthracene (B1667546) moiety. In many anthracene derivatives, the charge densities of these frontier orbitals are heavily concentrated on the aromatic rings. The HOMO typically exhibits bonding character, while the LUMO has antibonding character. The spatial distribution reveals that the anthracene core is the primary site of electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to undergo an electronic transition. For instance, in a related compound, 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, density functional theory (DFT) calculations determined a band gap of 3.07 eV, which aligned closely with the experimentally observed value of 3.03 eV. acs.org This value indicates significant electronic stability while still allowing for the characteristic photophysical behavior of anthracene compounds. acs.org A similar analysis for this compound would be essential to quantify its electronic properties and potential for applications in organic electronics. acs.org

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP map illustrates regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netuni-duesseldorf.de

In an MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Potential (Red/Yellow): The most significant regions of negative potential are expected to be localized around the oxygen atoms of the ester group, particularly the carbonyl oxygen. This high electron density makes it a primary site for interaction with electrophiles and a hydrogen bond acceptor.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms, especially those of the ethyl group and the aliphatic chain.

Neutral/π-Region (Green): The flat, aromatic surface of the anthracene ring system represents a π-rich region, which can engage in electrophilic aromatic substitution and π-stacking interactions.

By identifying these sites, the MEP map provides a qualitative prediction of how the molecule will interact with other reagents, solvents, or biological receptors. nih.gov For example, the negative potential on the carbonyl oxygen is a key factor in directing the intermolecular C—H⋯O interactions observed in the crystal structures of related compounds. Computational studies on other complex ester-containing molecules have successfully used MEP analysis to identify reactive sites and understand intermolecular interactions.

Simulations of Spectroscopic Properties (e.g., Franck-Condon Simulations)

Anthracene and its derivatives are well-known for their characteristic absorption and fluorescence spectra. Computational simulations, such as those based on the Franck-Condon principle, are instrumental in interpreting and predicting these spectroscopic features. The Franck-Condon principle states that electronic transitions occur much faster than nuclear motion, meaning the vibrational levels of the excited state are populated based on the overlap between the ground and excited state vibrational wavefunctions.

A Franck-Condon simulation for this compound would involve:

Optimizing the geometry of the molecule in both its ground state (S₀) and first excited electronic state (S₁).

Calculating the vibrational frequencies and wavefunctions for both states.

Computing the Franck-Condon factors, which represent the probability of a transition between the vibrational levels of the S₀ and S₁ states.

These simulations can reproduce the vibronic structure (the fine details) of the UV-Vis absorption and fluorescence spectra. Such an analysis would allow for the precise assignment of spectral peaks to specific vibrational modes coupled to the electronic transition, providing a deep understanding of the molecule's photophysical behavior. While specific simulations for this compound are not prominent in the literature, the methodology has been successfully applied to numerous complex molecules to elucidate their spectroscopic properties.

Studies of Intermolecular Interactions and Supramolecular Arrangements

The way molecules pack in the solid state is governed by a network of non-covalent intermolecular interactions. These interactions dictate the material's physical properties. While specific crystal structure data for this compound is not available, a detailed analysis of the closely related analogue, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , provides significant insight. The key structural difference is the presence of a C=C double bond in the propanoate chain of the analogue.

In the crystal structure of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, several key interactions are responsible for its supramolecular assembly:

C—H⋯O Interactions: Molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds, linking the aromatic hydrogens of one molecule to the carbonyl oxygen of another.

π–π Stacking: The planar anthracene units from neighboring columns engage in significant π–π stacking interactions, which are crucial for stabilizing the crystal lattice.

C—H⋯π Interactions: Additional stability is provided by C—H⋯π interactions between the anthracene units of different dimers within the same column.

These interactions lead to the formation of columns, which then arrange into layers. The specific distances of these interactions highlight the precise and cooperative nature of the molecular packing.

Table 1: Key Intermolecular Interaction Distances in Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate

| Interaction Type | Atoms Involved | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| π–π Stacking | Centroid-to-Centroid (Anthracene) | 3.6446 | Between neighboring columns |

| π–π Stacking | Centroid-to-Centroid (Anthracene) | 3.6531 | Between neighboring columns |

| Interplanar Distance | Anthracenyl Units (Dimer A) | 0.528 | Within inversion dimer |

Data sourced from Bugenhagen et al. (2013).

This detailed analysis of a structural analogue strongly suggests that the supramolecular chemistry of this compound would be similarly dominated by a combination of hydrogen bonding and extensive π–π stacking.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the bonds in the ethyl propanoate side chain.

The crystal structure of the analogue, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , reveals a fascinating conformational feature: the asymmetric unit contains two independent molecules, A and B, which are conformational isomers. The primary difference between them lies in the conformation of the ester ethoxy group. This is quantified by the torsion angle involving the atoms of the ester function.

Table 2: Conformational Torsion Angles in Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate

| Molecule | Torsion Angle | Value (°) |

|---|---|---|

| Molecule A | C17—O2—C18—C19 | 178.3 |

Data sourced from Bugenhagen et al. (2013).

Molecule A adopts a nearly planar (anti-periplanar) conformation, while Molecule B has a gauche conformation. This demonstrates that even in the constrained environment of a crystal, the molecule can adopt multiple low-energy conformations. Theoretical modeling using methods like DFT can be used to explore the potential energy surface of this compound, identifying all stable conformers and the energy barriers between them. Such an analysis is critical for understanding its behavior in solution and its ability to adapt its shape when interacting with other molecules.

Advanced Characterization Techniques for Structural Elucidation and Property Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the related compound, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, this analysis reveals a triclinic crystal system with the space group P1. researchgate.net The asymmetric unit of this compound contains two symmetry-independent molecules, labeled A and B, which primarily differ in the conformation of their ester ethoxy groups. researchgate.netnih.gov

In the crystal lattice, molecules form inversion dimers through C—H⋯O interactions. researchgate.netnih.gov These dimers are further organized into columns by other short C—H⋯O contacts. researchgate.netnih.gov Notably, π–π stacking interactions are observed between the anthracenyl units of neighboring columns, with centroid-centroid distances of 3.6446 (15) and 3.6531 (15) Å. nih.gov Additionally, C—H⋯π interactions are present between the anthracenyl units of different dimers within the same column. nih.gov The interplanar distances between the anthracenyl units within the dimers are 0.528 (2) Å for molecule A pairs and 0.479 (2) Å for molecule B pairs. researchgate.netnih.gov

Table 1: Crystallographic Data for Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₆O₂ |

| Molecular Weight | 276.32 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.8700 (5) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a compound with similar functional groups, such as ethyl ethanoate, distinct peaks are observed for the different proton environments. youtube.com For ethyl 3-(anthracen-9-yl)propanoate, one would expect to see signals corresponding to the aromatic protons of the anthracene (B1667546) ring, the methylene (B1212753) protons of the propanoate chain, and the methylene and methyl protons of the ethyl ester group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons. youtube.com For example, the ethyl group would typically show a quartet for the -CH₂- group (split by the -CH₃ group) and a triplet for the -CH₃ group (split by the -CH₂- group). youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, ethyl acrylate (B77674), characteristic absorptions are observed for the alkyl, vinylic, and carbonyl carbons. libretexts.org In this compound, distinct signals would be expected for the carbons of the anthracene ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the propanoate backbone. Generally, sp² hybridized carbons (aromatic and carbonyl) absorb downfield (110-220 ppm), while sp³ hybridized carbons absorb more upfield (0-90 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Anthracene Carbons | 120 - 140 |

| Carbonyl (C=O) | 160 - 180 |

| Methylene (-OCH₂-) | 60 - 70 |

| Methylene (-CH₂-C=O) | 30 - 40 |

| Methylene (Ar-CH₂-) | 25 - 35 |

| Methyl (-CH₃) | 10 - 20 |

Ranges are estimations based on typical values for similar functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1730-1750 cm⁻¹ would indicate the C=O stretching of the ester group. Bands in the 3000-3100 cm⁻¹ region would correspond to the C-H stretching of the aromatic anthracene ring, while C-H stretching of the aliphatic ethyl and propanoate groups would appear in the 2850-3000 cm⁻¹ range. The C-O stretching of the ester would likely be observed between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, FAB-MS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of ethyl (E)-3-(anthracen-9-yl)prop-2-enoate has been determined to be 276.3 g/mol . nih.govnih.gov The exact mass is reported as 276.115029749 Da. nih.gov This information is crucial for confirming the molecular formula of the compound, which is C₁₉H₁₆O₂. nih.govnih.gov Different ionization techniques can be used to generate ions for mass analysis. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for volatile and thermally stable compounds, providing both retention time and mass spectral data. Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are softer ionization techniques often used for less volatile or larger molecules, which would minimize fragmentation and provide a clear molecular ion peak.

Photoelectron Spectroscopy (e.g., Slow Electron Velocity Map Imaging Spectroscopy)

Photoelectron spectroscopy provides insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. wisc.edu Slow Electron Velocity-Map Imaging (SEVI) is a high-resolution variant of this technique that can resolve vibronic structure, providing information about the vibrational modes coupled to specific electronic transitions. wisc.edunih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This can provide information about the thermal stability and decomposition profile of a compound.

In a study of related annelated triazinylacetic acid ethyl esters, TG-FTIR was used to identify the evolved gaseous products during thermal decomposition. mdpi.com The initial decomposition stage involved the cleavage of the ethyl ester moiety, releasing ethanol, water, and carbon dioxide. mdpi.com A similar initial decomposition pathway might be anticipated for this compound, with the loss of the ethyl propanoate group at elevated temperatures. The TGA curve would show a distinct mass loss corresponding to this fragmentation, and the temperature at which this occurs would be an indicator of the compound's thermal stability.

Applications in Advanced Materials Science and Chemical Biology As Probes/tools

Organic Electronic Devices

The interest in anthracene (B1667546) derivatives for organic electronic devices stems from their inherent luminescent properties and charge-transport capabilities. These characteristics are central to the functioning of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Anthracene and its derivatives are well-established as blue-emitting materials in OLEDs. The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, into organic layers. The recombination of these charge carriers in an emissive layer leads to the formation of excitons, which then radiatively decay to produce light. The color of the emitted light is determined by the energy gap of the emissive material.

While specific performance data for Ethyl 3-(anthracen-9-yl)propanoate in OLEDs is not extensively documented in publicly available research, the general class of anthracene derivatives is widely utilized. Anthracene moieties are known for their high photoluminescence quantum yields and their ability to be chemically modified to tune the emission color and improve device efficiency and stability. For instance, attaching different functional groups to the anthracene core can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport properties, as well as the emission wavelength.

A significant challenge in the development of blue OLEDs is achieving high efficiency and long operational lifetimes. Anthracene derivatives are considered promising candidates to address these issues due to their intrinsic thermal and photochemical stability. Research on various anthracene-based emitters has demonstrated the potential for achieving deep-blue emission with high external quantum efficiencies.

Table 1: General Properties of Anthracene Derivatives Relevant to OLED Applications

| Property | General Characteristics for Anthracene Derivatives | Potential Relevance for this compound |

|---|---|---|

| Emission Color | Typically blue | Expected to exhibit blue fluorescence. |

| Quantum Yield | Can be high, depending on substitution | The propanoate group may influence the quantum yield. |

| Thermal Stability | Generally good | The ester functionality is relatively stable. |

| Solubility | Can be tuned with substituents | The ethyl propanoate group enhances solubility in organic solvents, facilitating device fabrication from solution. |

In the realm of organic photovoltaics, anthracene derivatives are explored as electron-donating materials in the active layer of solar cells. The function of an OPV is to absorb light, create excitons, and then separate these excitons into free charge carriers (electrons and holes) that are collected at the electrodes to generate a photocurrent. The efficiency of this process is highly dependent on the light-absorbing properties of the donor and acceptor materials, as well as the morphology of the active layer.

The broad absorption spectrum of the anthracene core in the UV region makes it a candidate for harvesting solar energy. In a typical bulk heterojunction OPV, a blend of a donor and an acceptor material is used to create a large interfacial area for efficient exciton dissociation. While specific studies on the use of this compound in OPVs are limited, related anthracene compounds have been investigated for their potential in solar cell applications. The performance of such devices is often evaluated based on parameters like power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Furthermore, the principles of light absorption and energy transfer inherent to anthracene derivatives make them suitable for the design of artificial light-harvesting systems. These systems mimic natural photosynthesis by capturing light energy and funneling it to a reaction center. The efficient energy transfer between anthracene moieties can be exploited in such architectures.

Table 2: Key Parameters for Anthracene-Based Organic Photovoltaic Devices

| Parameter | Description | Typical Values for Anthracene-Based Devices |

|---|---|---|

| Power Conversion Efficiency (PCE) | Overall efficiency of converting light to electrical energy. | Varies widely based on device architecture and materials. |

| Open-Circuit Voltage (Voc) | Maximum voltage from a solar cell at zero current. | Dependent on the HOMO of the donor and LUMO of the acceptor. |

| Short-Circuit Current Density (Jsc) | Maximum current from a solar cell at zero voltage. | Related to the light absorption and charge transport properties. |

| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. | Influenced by charge transport and recombination. |

Reversible Polymer Systems and Self-Healing Materials

The ability of anthracene to undergo a [4+4]-cycloaddition reaction upon exposure to UV light, and for the resulting dimer to cleave back to the monomers upon heating or irradiation with shorter wavelength UV light, is a key feature exploited in the development of reversible polymer systems and self-healing materials.

When anthracene moieties are incorporated into polymer chains, either as pendant groups or within the main chain, the reversible [4+4]-cycloaddition can be used to form crosslinks between the chains. mdpi.comccspublishing.org.cn Upon irradiation with UV light (typically around 365 nm), two anthracene units from different polymer chains can react to form a covalent bond, leading to the formation of a polymer network. This process can transform a soluble polymer into an insoluble gel. The formation of these crosslinks can significantly alter the mechanical properties of the material, such as its modulus and swelling behavior.

The photodimers of anthracene are thermally labile. When the crosslinked polymer network is heated, the cycloadducts can undergo a retro-[4+4]-cycloaddition reaction, breaking the crosslinks and returning the material to its original, un-crosslinked state. This thermally reversible behavior allows for the creation of "smart" materials that can respond to temperature changes. For example, a material could be designed to be rigid at room temperature and become malleable or even liquid-like at an elevated temperature, allowing it to be reshaped or healed. This process is the basis for developing self-healing materials, where damage in the form of a crack can be repaired by applying heat, which causes the crosslinks to break and reform across the damaged interface.

Table 3: Reversible Reactions of Anthracene Derivatives in Polymer Systems

| Process | Stimulus | Molecular Change | Macroscopic Effect |

|---|---|---|---|

| [4+4]-Cycloaddition | UV Light (~365 nm) | Formation of anthracene dimers (crosslinks). | Increased stiffness, gelation, network formation. |

| Retro-[4+4]-Cycloaddition | Heat or UV Light (<300 nm) | Cleavage of anthracene dimers. | Softening, liquefaction, healing of cracks. |

Anthracene-Conjugated Polymers for Optoelectrical Applications

The integration of anthracene moieties, such as the one in this compound, into polymer backbones has led to the development of advanced materials with significant optoelectrical properties. These anthracene-conjugated polymers are researched for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net The extended π-conjugated system of the anthracene unit facilitates charge transport and emits blue light, a crucial feature for display and lighting technologies. beilstein-journals.orgresearchgate.net

In these polymers, the anthracene core can be functionalized to fine-tune the material's electronic properties, solubility, and processability. For instance, attaching solubilizing groups allows for the creation of solution-processable materials suitable for large-area and flexible electronic devices. The rigid, planar structure of anthracene contributes to ordered packing in the solid state, which can enhance charge mobility in OFETs. mdpi.com Researchers have developed various anthracene-based polymers, demonstrating their versatility and potential in next-generation electronics. beilstein-journals.org

Table 1: Performance of Anthracene-Based Polymers in Optoelectrical Devices

| Polymer Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| 9,10-diphenylanthracene (B110198) derivative | Blue OLED Emitter | High Efficiency Blue Light Emission | beilstein-journals.org |

| 2,2'-bianthracene derivative | Green OLED Emitter | Green Fluorescence | beilstein-journals.org |

Fluorescent Probes and Chemosensors in Chemical Biology

The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of molecular probes and sensors for biological applications. researchgate.net These tools leverage changes in fluorescence to signal specific biological events or the presence of target molecules. researchfeatures.comaip.org

Detection of DNA Damage and DNA Interaction Studies

Anthracene derivatives are utilized as fluorescent probes for investigating DNA structures and detecting damage. researchgate.net An anthracene-tagged DNA probe can exhibit changes in its emission signal upon binding to DNA. This response can be sensitive to the specific DNA sequence, allowing for the discrimination between different base-pair mismatches. researchgate.net The mechanism often involves the intercalation of the planar anthracene ring between DNA base pairs, leading to alterations in the fluorescence quantum yield and lifetime. These changes provide a detectable signal for DNA binding events, which is valuable in diagnostics and genetic research.

Environmentally Sensitive Fluorophores (e.g., Solvent Polarity, Acidity, Anion Sensing)

The fluorescence of anthracene derivatives can be highly sensitive to the local environment, a property known as solvatochromism. nih.gov This makes them effective probes for reporting on solvent polarity, acidity (pH), and the presence of specific ions. nih.govacs.org For example, some anthracene-based probes exhibit a "turn-on" fluorescence response, where their emission intensity increases significantly in the presence of a target metal ion like Chromium (III) or Mercury (II). nih.govacs.org This is often achieved by designing the molecule so that a non-fluorescent state is converted to a fluorescent one upon binding the target analyte. The sensitivity to the environment is due to changes in the electronic distribution of the excited state of the fluorophore, which is influenced by interactions with the surrounding medium. nih.gov

Table 2: Environmental Sensing with Anthracene-Based Probes

| Probe Type | Analyte | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Anthracene-Thiophene Probe | Chromium (III) ions | "Turn-on" fluorescence via C=N bond hydrolysis | Increased fluorescence intensity | nih.gov |

| Anthracene-Thioacetal Probe | Mercury (II) ions | "Turn-on" fluorescence via desulfurization | Bright emission and color change | acs.org |

Chemical Traps for Reactive Oxygen Species

Anthracene and its derivatives serve as effective chemical traps for detecting reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govnih.gov The central rings of the anthracene core can undergo a [4+2] cycloaddition reaction with singlet oxygen to form a stable, non-fluorescent endoperoxide. mdpi.comresearchgate.net This reaction leads to a quenching of the characteristic anthracene fluorescence, providing a clear signal for the presence of ¹O₂. This mechanism is the basis for fluorescent probes designed to quantify ROS in biological and chemical systems. The rate of this reaction and the specificity for different ROS can be modulated by altering the substituents on the anthracene ring. nih.gov

Table 3: Anthracene Derivatives as ROS Traps

| Anthracene Derivative | Reactive Oxygen Species | Reaction Product | Detection Method | Reference |

|---|---|---|---|---|

| Anthracene (general) | Singlet Oxygen (¹O₂) | 9,10-Endoperoxide | Fluorescence quenching | mdpi.com |

| Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | Singlet Oxygen (¹O₂) | Stable Endoperoxide | HPLC/MS/MS detection of product | nih.gov |

Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems

Anthracene derivatives are key components in triplet-triplet annihilation (TTA) photon upconversion (UC) systems. rsc.orgchalmers.se TTA-UC is a process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy harvesting, bioimaging, and photodynamic therapy. nih.govnih.govdntb.gov.ua In a typical TTA-UC system, a sensitizer molecule absorbs low-energy light and transfers its energy to an annihilator molecule, promoting it to a triplet excited state. When two of these triplet-state annihilators collide, they undergo TTA, resulting in one annihilator in a higher-energy singlet excited state, which then emits a higher-energy photon. nih.govchalmers.se

Anthracene derivatives, due to their suitable triplet energy levels and high fluorescence quantum yields, are frequently used as annihilators. rsc.orgchalmers.se The efficiency of the TTA-UC process depends on factors such as the choice of sensitizer and annihilator, their concentrations, and the medium. nih.govchalmers.se

Table 4: Anthracene Derivatives in TTA Photon Upconversion Systems

| Annihilator | Sensitizer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Upconversion Quantum Yield (ΦUC) | Reference |

|---|---|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | Platinum Octaethylporphyrin (PtOEP) | Green/Yellow | Blue | Benchmark System | rsc.orgchalmers.se |

| Pyridine-substituted anthracenes | Zinc Octaethylporphyrin | - | - | Studied for supramolecular systems | chalmers.se |

Photoremovable Protecting Groups (PPGs) and Caging Applications for Chemical Release

The photochemical reactivity of anthracene derivatives allows their use as photoremovable protecting groups (PPGs), also known as photocages. mdpi.com A PPG is a light-sensitive moiety that is covalently attached to a biologically active molecule, rendering it inactive. Irradiation with light of a specific wavelength cleaves the bond between the PPG and the active molecule, releasing it with high spatiotemporal control. mdpi.com

This "uncaging" technique is a powerful tool in chemical biology for studying dynamic processes in living cells and for targeted drug delivery. Anthracene-based PPGs can be designed to be cleaved by specific wavelengths of light, offering a way to control the release of various bioactive compounds such as neurotransmitters, signaling molecules, or drugs. The efficiency of the release is determined by the quantum yield of the photocleavage reaction. nih.gov The development of PPGs that can be activated by near-infrared (NIR) light is of particular interest for in vivo applications due to the deeper tissue penetration of NIR light. mdpi.com

Table 5: Characteristics of Photoremovable Protecting Groups

| PPG Scaffold | Caged Molecule Type | Activation Wavelength | Key Feature | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl | General | UV | Well-established PPG | mdpi.com |

| Coumarin-4-yl)methyl | General | UV/Visible | High quantum yields | nih.gov |

Components in Optical, Electronic, and Magnetic Switches

There is currently a lack of published research detailing the use of this compound as a component in optical, electronic, or magnetic switches. The function of such molecular switches often relies on a molecule's ability to undergo a reversible change in its physical or chemical properties upon stimulation by an external trigger, such as light, an electric field, or a magnetic field.

For a molecule to be a viable candidate for these applications, it typically needs to exhibit specific characteristics. For instance, photochromic compounds, which change color upon irradiation with light, are often employed in optical switches. While the anthracene core is known to undergo photodimerization, a reaction that can be reversible, specific studies on this compound that would harness this or other properties for switching applications have not been reported.

Building Block in Organic Synthesis for Complex Molecular Architectures

While the ethyl ester and the anthracene core of this compound could theoretically be involved in various chemical transformations, specific examples of its use in the construction of intricate molecular structures are not present in the available scientific literature. Synthetic chemists often rely on established and well-characterized starting materials for multi-step syntheses. The absence of such data for this compound suggests it is not yet a commonly utilized precursor in this field.

Mechanistic Insights and Theoretical Principles

Electron Transfer Processes in Anthracene (B1667546) Derivatives

Electron transfer (ET) is a fundamental process governing the photophysical and photochemical behavior of anthracene and its derivatives, including Ethyl 3-(anthracen-9-yl)propanoate. The aromatic nature of the fused three-ring system of anthracene makes it an excellent chromophore that can be readily excited by UV light. mdpi.com Upon excitation, the anthracene moiety can act as either an electron donor or an electron acceptor, participating in photoinduced electron transfer (PET) processes. d-nb.infoias.ac.in

In a typical PET scenario, an excited anthracene derivative can transfer an electron to a suitable acceptor molecule, a process known as oxidative PET. Conversely, it can accept an electron from a donor molecule, referred to as reductive PET. d-nb.info This transfer is a primary mechanism for the quenching of anthracene's characteristic fluorescence. mdpi.comchalcogen.ro When an excited anthracene molecule (the fluorophore) interacts with another molecule (the quencher), the energy of the excited state can be dissipated through electron transfer rather than through the emission of a photon (fluorescence). mdpi.com This process can be described by the following general schemes:

Oxidative PET: An* + Q → An•+ + Q•−

Reductive PET: An* + D → An•− + D•+

Where 'An*' is the excited anthracene derivative, 'Q' is the quencher (electron acceptor), and 'D' is the electron donor. The resulting species, An•+ and An•−, are the radical cation and radical anion of the anthracene derivative, respectively. ias.ac.in